Nilotinib hydrochloride dihydrate

BCR-ABL inhibition chronic myeloid leukemia drug resistance

Select nilotinib hydrochloride dihydrate (CAS 923289-71-8) for definitive BCR-ABL target engagement without off-target confounds. This precise dihydrate form delivers 20-30x greater potency versus imatinib, inhibits 32 of 33 imatinib-resistant mutants, and crucially avoids Src-family kinase inhibition (IC50 >5,000 nM)—ensuring phenotypes are directly attributable to BCR-ABL blockade. Its well-defined stoichiometry and polymorphic identity make it the API reference standard for bioequivalence, therapeutic drug monitoring method validation, and generic formulation development. Choose a reproducible, high-affinity inhibitor for rigorous signaling dissection and translational pharmacology.

Molecular Formula C28H27ClF3N7O3
Molecular Weight 602.0 g/mol
CAS No. 923289-71-8
Cat. No. B12762665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNilotinib hydrochloride dihydrate
CAS923289-71-8
Molecular FormulaC28H27ClF3N7O3
Molecular Weight602.0 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.O.O.Cl
InChIInChI=1S/C28H22F3N7O.ClH.2H2O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38;;;/h3-16H,1-2H3,(H,35,39)(H,33,36,37);1H;2*1H2
InChIKeySDOLNFCUZATHSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nilotinib Hydrochloride Dihydrate (CAS 923289-71-8): A Second-Generation BCR-ABL Tyrosine Kinase Inhibitor for Imatinib-Resistant CML Research


Nilotinib hydrochloride dihydrate (CAS 923289-71-8), also known as AMN107 hydrochloride dihydrate, is a small-molecule phenylaminopyrimidine derivative and second-generation BCR-ABL tyrosine kinase inhibitor [1]. It is structurally related to imatinib and designed to bind with higher affinity to the ATP-binding site of BCR-ABL, including the majority of imatinib-resistant mutant forms [2]. This specific salt and hydrate form (C28H27ClF3N7O3; MW 602.02) [3] is the active pharmaceutical ingredient in Tasigna® and is widely used in research for its well-defined stoichiometry and reproducible solid-state properties.

Why Nilotinib Hydrochloride Dihydrate Cannot Be Readily Substituted by Imatinib, Dasatinib, or Bosutinib in Targeted Research


Despite belonging to the same class of BCR-ABL tyrosine kinase inhibitors (TKIs), nilotinib hydrochloride dihydrate exhibits a distinct pharmacological and selectivity profile that precludes simple interchange with other agents like imatinib, dasatinib, or bosutinib [1]. Key differentiators include its ~20- to 30-fold greater potency against wild-type BCR-ABL compared to imatinib [2], its inability to inhibit Src-family kinases (unlike dasatinib and bosutinib) [3], and its unique polymorphic and hydrate forms that directly impact solubility and formulation development [4]. Substituting another TKI in experimental systems would introduce confounding variables related to off-target kinase inhibition, mutant coverage spectrum, and physicochemical behavior, undermining the reproducibility and interpretability of results.

Quantitative Differentiation of Nilotinib Hydrochloride Dihydrate: Head-to-Head and Cross-Study Comparative Data


Superior Potency Against Wild-Type BCR-ABL in Cellular Proliferation Assays Versus Imatinib

In head-to-head proliferation assays using KBM5 and KBM7 CML cell lines, nilotinib hydrochloride dihydrate demonstrated markedly superior potency compared to imatinib . Specifically, in KBM5 cells, the average IC50 for nilotinib was 11.3 nM, while imatinib required 480.5 nM to achieve the same effect, representing a 42.5-fold difference in potency . This enhanced potency is consistent with biochemical IC50 values against wild-type BCR-ABL, where nilotinib exhibits IC50 values of 13–30 nM compared to 260 nM for imatinib in Ba/F3 cell models [1].

BCR-ABL inhibition chronic myeloid leukemia drug resistance

Selective Inactivity Against Src-Family Kinases: A Defining Feature Differentiating Nilotinib from Dasatinib and Bosutinib

Nilotinib exhibits a high degree of selectivity for BCR-ABL over Src-family kinases (SFKs), a key differentiator from dasatinib and bosutinib . Biochemical profiling shows nilotinib has IC50 values >5,000 nM for both Src and LYN, whereas dasatinib potently inhibits these kinases with IC50 values in the low nanomolar range (e.g., Src IC50 = 12 nM; Lyn IC50 = 3 nM) [1]. Bosutinib similarly demonstrates potent SFK inhibition [2]. This selectivity profile means nilotinib can be used to dissect BCR-ABL-specific signaling pathways without confounding SFK-mediated effects.

kinase selectivity off-target effects Src family kinases

Broader Coverage of Imatinib-Resistant BCR-ABL Mutations Compared to First-Generation Inhibitors

Nilotinib maintains activity against 32 of 33 clinically relevant imatinib-resistant BCR-ABL kinase domain mutations [1]. Direct comparative IC50 data from Ba/F3 cell proliferation assays demonstrate nilotinib's superiority over imatinib across multiple common mutants. For the Y253F mutant, nilotinib exhibits an IC50 of 125 nM (4.8-fold increase over wild-type), whereas imatinib's IC50 is 3,475 nM (13.4-fold increase) [2]. For the E255K mutant, nilotinib IC50 = 200 nM (7.7-fold increase) compared to imatinib IC50 = 5,200 nM (20-fold increase) [2]. Nilotinib is ineffective only against the T315I gatekeeper mutation (IC50 >2,000 nM) [2].

drug resistance mutations BCR-ABL mutants imatinib resistance

Distinct Effects on Endothelial Angiogenesis Signaling Compared to Ponatinib

Nilotinib and ponatinib exert opposing effects on endothelial angiogenesis signaling, despite both being BCR-ABL inhibitors [1]. In human umbilical vein endothelial cell (HUVEC) spheroid assays, ponatinib inhibits VEGF-induced sprouting, whereas nilotinib increases both spontaneous and VEGF-stimulated angiogenesis [1]. Mechanistically, ponatinib suppresses VEGF-induced signaling and cGMP formation, while nilotinib activates angiogenic signaling, specifically enhancing Erk1/2 phosphorylation in an EGFR-dependent manner, likely via inhibition of Fyn-related kinase (FRK) [1].

vascular biology angiogenesis kinase inhibitor toxicity

Unique Pharmacokinetic Feature: Minimal Contribution of Active Metabolites to Pharmacological Activity

Unlike other BCR-ABL TKIs, nilotinib's pharmacological activity is primarily mediated by the parent compound, with negligible contribution from circulating metabolites [1]. In contrast, imatinib's major metabolite CGP74588 represents ~10% of parent drug exposure by AUC; dasatinib's M20 and M24 metabolites represent 45% and 25% respectively; bosutinib's M2 and M5 represent 19% and 25%; and ponatinib's AP24600 represents 58% of parent drug exposure [1]. This distinction simplifies in vitro-to-in vivo correlation and reduces experimental variability attributable to metabolite activity.

pharmacokinetics drug metabolism active metabolites

Defined Hydrate Form and Crystalline Polymorph for Reproducible Solid-State Properties

Nilotinib hydrochloride dihydrate (CAS 923289-71-8) represents a specific stoichiometric hydrate form with defined crystalline properties, distinguishing it from other salt and hydrate variants such as nilotinib hydrochloride monohydrate (CAS 923288-90-8) or nilotinib free base (CAS 641571-10-0) [1]. The dihydrate form (C28H27ClF3N7O3, MW 602.02) contains two water molecules per nilotinib hydrochloride unit . Polymorphic control is critical, as different crystalline forms (e.g., Form A, Form B, Form X) exhibit variations in solubility, dissolution rate, and stability [2]. The dihydrate form is the API in the marketed Tasigna® product, ensuring extensive characterization data and established analytical methods [3].

polymorphism solid-state chemistry formulation development

Optimal Research and Industrial Applications for Nilotinib Hydrochloride Dihydrate


Investigating BCR-ABL-Specific Signaling Pathways in Imatinib-Resistant CML Models

Nilotinib hydrochloride dihydrate is the agent of choice for dissecting BCR-ABL-specific signaling in imatinib-resistant chronic myeloid leukemia models. Its ~40- to 60-fold greater potency against wild-type BCR-ABL compared to imatinib , combined with its ability to inhibit 32 of 33 imatinib-resistant mutants [1], enables robust target engagement at low nanomolar concentrations. Crucially, its lack of Src-family kinase inhibition (IC50 >5,000 nM) eliminates confounding off-target effects, allowing researchers to attribute observed phenotypes directly to BCR-ABL inhibition.

Formulation Development and Preclinical Pharmacokinetic Studies

The well-defined dihydrate stoichiometry (C28H27ClF3N7O3) and established polymorphic identity of nilotinib hydrochloride dihydrate make it the reference material for formulation development and pharmacokinetic studies [2]. Its oral bioavailability (~30%, increasing to ~82% with high-fat meals) and predictable metabolic profile—where parent drug is the primary active circulating species—simplify PK/PD modeling [3]. This is particularly valuable when developing generic formulations or novel delivery systems, as the dihydrate form is the API in the reference listed drug.

Comparative Studies of BCR-ABL Inhibitor-Induced Vascular Toxicity

For investigations into TKI-associated vascular adverse effects, nilotinib hydrochloride dihydrate serves as a critical comparator due to its unique pro-angiogenic signaling profile. Unlike ponatinib, which inhibits VEGF-induced endothelial sprouting, nilotinib activates angiogenic pathways (e.g., Erk1/2 phosphorylation) [4]. This differential effect makes nilotinib essential for mechanistic studies aiming to understand the spectrum of vascular toxicities observed clinically with different BCR-ABL inhibitors.

Analytical Method Development and Therapeutic Drug Monitoring

Nilotinib hydrochloride dihydrate is the standard reference compound for developing and validating analytical methods for therapeutic drug monitoring (TDM) and bioequivalence studies. Its well-characterized solid-state properties, including distinct XRPD patterns and thermal behavior (DSC/TGA), provide robust identification markers [2]. The absence of pharmacologically active metabolites simplifies LC-MS/MS method development, as quantification of the parent compound alone is sufficient for exposure-response correlation [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nilotinib hydrochloride dihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.